3-Acetylpyridine
Overview
Description
3-Acetylpyridine is an organic compound with the molecular formula C7H7NO. It is a derivative of pyridine, characterized by the presence of an acetyl group at the third position of the pyridine ring. This compound is a colorless to yellow liquid with a characteristic odor and is soluble in water, chloroform, and methanol .
Mechanism of Action
Target of Action
3-Acetylpyridine primarily targets the 4-hydroxy-tetrahydrodipicolinate reductase in Escherichia coli (strain K12) . This enzyme plays a crucial role in the biosynthesis of L-lysine, L-methionine, and L-threonine from aspartate .
Mode of Action
This compound is a coenzyme composed of ribosylnicotinamide 5’-diphosphate coupled to adenosine 5’-phosphate by pyrophosphate linkage . It is involved in numerous enzymatic reactions where it serves as an electron carrier by being alternately oxidized (NAD+) and reduced (NADH) .
Biochemical Pathways
This compound is involved in the electron input module of respiratory complex I . It is converted into 3-APMN, which activates SARM1 and induces SARM1-dependent NAD+ depletion . This process is part of the wider NAD+ metabolism, which is crucial for energy production in cells .
Pharmacokinetics
It is known that the compound is readily absorbed after intraperitoneal or subcutaneous injection . More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The activation of SARM1 by this compound leads to NAD+ depletion, axon degeneration, and neuronal death . In mice, systemic treatment with this compound causes rapid SARM1-dependent death, while local application to the peripheral nerve induces SARM1-dependent axon degeneration .
Biochemical Analysis
Biochemical Properties
3-Acetylpyridine interacts with various biomolecules in biochemical reactions. It is known to be converted into 3-APMN, which activates SARM1, a protein involved in NAD+ depletion, axon degeneration, and neuronal death . This interaction with SARM1 suggests that this compound plays a significant role in biochemical reactions related to neurodegeneration .
Cellular Effects
In cellular processes, this compound has been shown to have significant effects. It induces SARM1-dependent NAD+ depletion, axon degeneration, and neuronal death . This suggests that this compound can influence cell function, including impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion into 3-APMN, which then activates SARM1 . This activation leads to NAD+ depletion, axon degeneration, and neuronal death
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For example, in a study on rats, the levels of several amino acids in different CNS regions were studied at various times (4–28 days) after injection of this compound . This suggests that this compound may have long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a study on mice, it was found that C57BL/6 mice are less sensitive to the neurotoxic effects of this compound than rats, and a dose more than 6.5 times that used for rats produces deficits in both balance and gait comparable to those in rats .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is a metabolic antagonist used to decrease levels of nicotinamide (niacinamide) in laboratory animals
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Acetylpyridine can be synthesized through various methods. One common method involves the reaction of pyridinecarboxylic ester with acetic acid in the gas phase in the presence of a catalyst. The catalyst typically consists of titanium dioxide and at least one alkali or alkaline earth metal oxide, supported on an alumina-silica support . Another method involves the dry distillation of calcium nicotinate and calcium acetate .
Industrial Production Methods: In industrial settings, this compound is often produced using a continuous flow reactor where the reactants are metered into the reactor operating at high temperatures (around 410°C). This method ensures high yields and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 3-Acetylpyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine-3-carboxylic acid.
Reduction: It can be reduced to form 3-ethylpyridine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Reagents like sodium hydride or organolithium compounds are commonly employed.
Major Products:
Oxidation: Pyridine-3-carboxylic acid.
Reduction: 3-Ethylpyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
3-Acetylpyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
3-Ethylpyridine: Similar in structure but with an ethyl group instead of an acetyl group.
Pyridine-3-carboxylic acid: An oxidation product of 3-Acetylpyridine.
3-Cyanopyridine: Another derivative of pyridine with a cyano group at the third position.
Uniqueness: this compound is unique due to its acetyl group, which imparts distinct chemical reactivity and biological activity. Its ability to act as an intermediate in the synthesis of various pharmaceuticals and its use in flavor and fragrance industries highlight its versatility .
Properties
IUPAC Name |
1-pyridin-3-ylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c1-6(9)7-3-2-4-8-5-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGYGNROSJDEIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044421 | |
Record name | 3-Acetylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7044421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colourless to yellow liquid; Sweet, nutty, popcorn-like aroma | |
Record name | 3-Acetylpyridine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033131 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 3-Acetylpyridine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1315/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
228.00 to 230.00 °C. @ 760.00 mm Hg | |
Record name | 3-Acetylpyridine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033131 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in acids,alcohol, ether, and water, Soluble (in ethanol) | |
Record name | 3-Acetylpyridine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1315/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.103-1.112 | |
Record name | 3-Acetylpyridine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1315/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
350-03-8 | |
Record name | 3-Acetylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=350-03-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Methyl pyridyl ketone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000350038 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-ACETYLPYRIDINE | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=761 | |
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Record name | Ethanone, 1-(3-pyridinyl)- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 3-Acetylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7044421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-pyridyl ketone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.906 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-ACETYLPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00QT8FX306 | |
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Record name | 3-Acetylpyridine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033131 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
13.5 °C | |
Record name | 3-Acetylpyridine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033131 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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